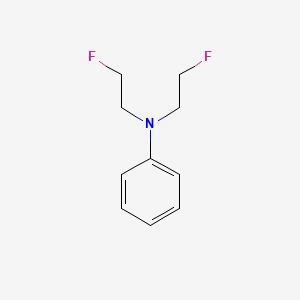
N,N-dibutyl-2-hydroxy-2,2-diphenylethanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dibutyl-2-hydroxy-2,2-diphenylethanethioamide is a chemical compound with the molecular formula C22H29NOS It is known for its unique structure, which includes a thioamide group, a hydroxy group, and two phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibutyl-2-hydroxy-2,2-diphenylethanethioamide typically involves the reaction of 2,2-diphenyl-2-hydroxyethanethioamide with dibutylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. Key parameters such as reaction time, temperature, and purification methods are carefully controlled to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dibutyl-2-hydroxy-2,2-diphenylethanethioamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thioamide group can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-dibutyl-2-hydroxy-2,2-diphenylethanethioamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-dibutyl-2-hydroxy-2,2-diphenylethanethioamide involves its interaction with specific molecular targets. The hydroxy and thioamide groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dibutyl-2-hydroxy-2,2-diphenylethanamide: Similar structure but lacks the thioamide group.
N,N-dibutyl-2-hydroxy-2,2-diphenylethanethioester: Contains a thioester group instead of a thioamide group.
N,N-dibutyl-2-hydroxy-2,2-diphenylethanethioether: Contains a thioether group instead of a thioamide group.
Uniqueness
N,N-dibutyl-2-hydroxy-2,2-diphenylethanethioamide is unique due to the presence of both hydroxy and thioamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
59408-53-6 |
|---|---|
Molekularformel |
C22H29NOS |
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
N,N-dibutyl-2-hydroxy-2,2-diphenylethanethioamide |
InChI |
InChI=1S/C22H29NOS/c1-3-5-17-23(18-6-4-2)21(25)22(24,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16,24H,3-6,17-18H2,1-2H3 |
InChI-Schlüssel |
GKGQQKTUHAIWBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C(=S)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Chloro-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13995939.png)

![[3,4-dimethoxy-2-(methoxymethoxy)phenyl]boronic Acid](/img/structure/B13995941.png)






